3beta,6beta-Dihydroxychol-4-en-24-oic Acid
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Description
Synthesis Analysis
The synthesis of 3beta,6beta-Dihydroxychol-4-en-24-oic acid and related compounds involves complex organic reactions. For instance, methoxylation has been utilized for the identification and analysis of similar bile acids due to their thermal instability, which complicates their detection by conventional gas liquid chromatography (GLC) or mass spectrometry. The methoxy-compounds derived from these acids have provided valuable insight into their physical and spectral properties, aiding in their identification even in minimal amounts found in biological samples (Ikeda & Yamasaki, 1978).
Molecular Structure Analysis
The molecular structure of similar compounds, such as 3beta,6beta-dihydroxyolean-12-en-27-oic acid, has been elucidated through crystallography, showing a linear array of five fused six-membered rings with specific hydroxy and carboxy groups that form molecular chains (Sun & Pan, 2004). This detailed structural information is crucial for understanding the chemical behavior and reactivity of the compound.
Chemical Reactions and Properties
The chemical reactions and properties of 3beta,6beta-Dihydroxychol-4-en-24-oic acid are closely related to its functional groups. The presence of hydroxy groups and a carboxy group indicates its potential for forming hydrogen bonds, which significantly influences its solubility, reactivity, and interaction with biological molecules.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and spectral characteristics, are determined by the compound's molecular structure. The methoxylation products of similar bile acids have been studied to understand these properties better, revealing insights into their physical behavior and how it relates to their function in biological systems (Ikeda & Yamasaki, 1978).
Scientific Research Applications
Methoxylation of Related Compounds for Identification : A study by Ikeda and Yamasaki (1978) discusses the methoxylation of compounds similar to 3beta,6beta-Dihydroxychol-4-en-24-oic Acid. This process was used for the identification of key intermediates in chenodeoxycholic acid biogenesis, highlighting the importance of this approach in understanding bile acid metabolism (Ikeda & Yamasaki, 1978).
Cytotoxic and Apoptosis-Inducing Properties : Sun and Pan (2004) discovered a compound, 3beta,6beta-dihydroxyolean-12-en-27-oic acid, in the rhizome of Astilbe chinensis. This compound exhibits cytotoxic and apoptosis-inducing properties, indicating its potential use in cancer research (Sun & Pan, 2004).
Synthesis for Medical Applications : The synthesis of complex bile acid derivatives, including those related to 3beta,6beta-Dihydroxychol-4-en-24-oic Acid, was reported by Iida et al. (2006). These synthesized compounds were found in the urine of a patient with Niemann-Pick disease type C1, suggesting their potential relevance in medical research and diagnostics (Iida et al., 2006).
Antiproliferative and Differentiation Effects : Wang et al. (2006) isolated a compound, 3beta,6beta-dihydroxy-11-oxo-olean-12-en-28-oic acid, from Styrax tonkinensis. This compound showed antiproliferative effects and induced differentiation in human leukemia HL-60 cells, demonstrating its potential therapeutic applications (Wang et al., 2006).
properties
IUPAC Name |
(4R)-4-[(3S,6R,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h12,14-19,21,25-26H,4-11,13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,21-,23-,24-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQRAPNIKHYNJX-APLJBLMKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4=CC(CCC34C)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=C[C@H](CC[C@]34C)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3beta,6beta-Dihydroxychol-4-en-24-oic Acid |
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